Narlaprevir
CAS No.: 865466-24-6
VCID: VC0536704
Molecular Formula: C36H61N5O7S
Molecular Weight: 708.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Narlaprevir, also known by its codename SCH 900518 and trade name Arlansa, is a potent inhibitor of the NS3/4A serine protease of the hepatitis C virus (HCV). It is primarily used in the treatment of chronic hepatitis C, particularly for genotype 1 infections, in combination with other antiviral drugs such as ritonavir, pegylated interferon alfa, and ribavirin . Mechanism of ActionNarlaprevir acts by inhibiting the NS3/4A serine protease of HCV, which is crucial for viral replication. The mechanism involves reversible covalent binding of narlaprevir with the protease's active-site serine via the ketoamide functional group . This binding prevents the protease from processing viral polyproteins, thereby inhibiting viral replication in infected host cells. Clinical Use and EfficacyNarlaprevir is approved for use in Russia and is the first Russian tableted medication for treating chronic hepatitis C . It is not used as a single agent but in combination with other drugs. Clinical trials have shown promising results, with sustained virologic response (SVR) rates of 89% in treatment-naïve patients and 70% in treatment-experienced patients . Contraindications
Inhibition of SARS-CoV-2 Main ProteaseRecent studies have explored narlaprevir's potential as an inhibitor of the SARS-CoV-2 main protease (Mpro). Although it exhibits weaker protease inhibitory activity compared to boceprevir, narlaprevir demonstrates a dose-dependent inhibitory effect on SARS-CoV-2 plaque formation without cytotoxicity in Vero cells . The tBu sulfone tail of narlaprevir contributes to reduced enzyme potency but enhances biological activity across cell membranes . Hybrid InhibitorsResearch has also focused on designing hybrid inhibitors derived from narlaprevir and other protease inhibitors. These hybrids aim to improve binding affinity and potency against viral proteases, including SARS-CoV-2 Mpro . Comparison with Other Protease Inhibitors
|
||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 865466-24-6 | ||||||||||||||||||||
Product Name | Narlaprevir | ||||||||||||||||||||
Molecular Formula | C36H61N5O7S | ||||||||||||||||||||
Molecular Weight | 708.0 g/mol | ||||||||||||||||||||
IUPAC Name | (1R,2S,5S)-3-[(2S)-2-[[1-(tert-butylsulfonylmethyl)cyclohexyl]carbamoylamino]-3,3-dimethylbutanoyl]-N-[(3S)-1-(cyclopropylamino)-1,2-dioxoheptan-3-yl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide | ||||||||||||||||||||
Standard InChI | InChI=1S/C36H61N5O7S/c1-10-11-15-24(27(42)30(44)37-22-16-17-22)38-29(43)26-25-23(35(25,8)9)20-41(26)31(45)28(33(2,3)4)39-32(46)40-36(18-13-12-14-19-36)21-49(47,48)34(5,6)7/h22-26,28H,10-21H2,1-9H3,(H,37,44)(H,38,43)(H2,39,40,46)/t23-,24-,25-,26-,28+/m0/s1 | ||||||||||||||||||||
Standard InChIKey | RICZEKWVNZFTNZ-LFGITCQGSA-N | ||||||||||||||||||||
Isomeric SMILES | CCCC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@@H]2[C@@H]3[C@@H](C3(C)C)CN2C(=O)[C@H](C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C | ||||||||||||||||||||
SMILES | CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C | ||||||||||||||||||||
Canonical SMILES | CCCCC(C(=O)C(=O)NC1CC1)NC(=O)C2C3C(C3(C)C)CN2C(=O)C(C(C)(C)C)NC(=O)NC4(CCCCC4)CS(=O)(=O)C(C)(C)C | ||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||||
Solubility | Soluble in DMSO | ||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||||
Synonyms | narlaprevir SCH 900518 SCH-900518 SCH900518 |
||||||||||||||||||||
Reference | 1: Wang H, Geng L, Chen BZ, Ji M. Computational study on the molecular mechanisms of drug resistance of Narlaprevir due to V36M, R155K, V36M+R155K, T54A, and A156T mutations of HCV NS3/4A protease. Biochem Cell Biol. 2014 Oct;92(5):357-69. doi: 10.1139/bcb-2014-0039. Epub 2014 Jul 23. PubMed PMID: 25178998. 2: de Bruijne J, Thomas XV, Rebers SP, Weegink CJ, Treitel MA, Hughes E, Bergmann JF, de Knegt RJ, Janssen HL, Reesink HW, Molenkamp R, Schinkel J. Evolutionary dynamics of hepatitis C virus NS3 protease domain during and following treatment with narlaprevir, a potent NS3 protease inhibitor. J Viral Hepat. 2013 Nov;20(11):779-89. doi: 10.1111/jvh.12104. Epub 2013 Jun 27. PubMed PMID: 24168257. 3: Hotho DM, de Bruijne J, Spaan M, Treitel MA, Boonstra A, de Knegt RJ, Janssen HL, Reesink HW. Sustained virologic response after therapy with the HCV protease inhibitor narlaprevir in combination with peginterferon and ribavirin is durable through long-term follow-up. J Viral Hepat. 2013 Apr;20(4):e78-81. doi: 10.1111/jvh.12012. Epub 2013 Jan 7. PubMed PMID: 23490393. 4: Zhu J, Li Y, Yu H, Zhang L, Mao X, Hou T. Insight into the structural requirements of narlaprevir-type inhibitors of NS3/NS4A protease based on HQSAR and molecular field analyses. Comb Chem High Throughput Screen. 2012 Jul;15(6):439-50. PubMed PMID: 22263860. 5: de Bruijne J, Bergmann JF, Reesink HW, Weegink CJ, Molenkamp R, Schinkel J, Tong X, Li J, Treitel MA, Hughes EA, van Lier JJ, van Vliet AA, Janssen HL, de Knegt RJ. Antiviral activity of narlaprevir combined with ritonavir and pegylated interferon in chronic hepatitis C patients. Hepatology. 2010 Nov;52(5):1590-9. doi: 10.1002/hep.23899. PubMed PMID: 20938912. 6: Arasappan A, Bennett F, Bogen SL, Venkatraman S, Blackman M, Chen KX, Hendrata S, Huang Y, Huelgas RM, Nair L, Padilla AI, Pan W, Pike R, Pinto P, Ruan S, Sannigrahi M, Velazquez F, Vibulbhan B, Wu W, Yang W, Saksena AK, Girijavallabhan V, Shih NY, Kong J, Meng T, Jin Y, Wong J, McNamara P, Prongay A, Madison V, Piwinski JJ, Cheng KC, Morrison R, Malcolm B, Tong X, Ralston R, Njoroge FG. Discovery of Narlaprevir (SCH 900518): A Potent, Second Generation HCV NS3 Serine Protease Inhibitor. ACS Med Chem Lett. 2010 Feb 15;1(2):64-9. doi: 10.1021/ml9000276. eCollection 2010 May 13. PubMed PMID: 24900178; PubMed Central PMCID: PMC4007962. 7: Tong X, Arasappan A, Bennett F, Chase R, Feld B, Guo Z, Hart A, Madison V, Malcolm B, Pichardo J, Prongay A, Ralston R, Skelton A, Xia E, Zhang R, Njoroge FG. Preclinical characterization of the antiviral activity of SCH 900518 (narlaprevir), a novel mechanism-based inhibitor of hepatitis C virus NS3 protease. Antimicrob Agents Chemother. 2010 Jun;54(6):2365-70. doi: 10.1128/AAC.00135-10. Epub 2010 Mar 22. PubMed PMID: 20308381; PubMed Central PMCID: PMC2876368. | ||||||||||||||||||||
PubChem Compound | 11857239 | ||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume